Boc-D-Leucinol

Chiral Purity Enantiomeric Excess Stereochemical Control

Boc-D-Leucinol (CAS 106930-51-2) is a protected D-amino alcohol derivative belonging to the class of N-Boc-protected chiral building blocks. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of D-leucinol, resulting in the molecular formula C11H23NO3 with a molecular weight of 217.31 g/mol.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 106930-51-2
Cat. No. B012834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Leucinol
CAS106930-51-2
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1
InChIKeyLQTMEOSBXTVYRM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Leucinol (CAS 106930-51-2): Chiral Amino Alcohol for Asymmetric Synthesis and Peptide Chemistry Procurement


Boc-D-Leucinol (CAS 106930-51-2) is a protected D-amino alcohol derivative belonging to the class of N-Boc-protected chiral building blocks . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of D-leucinol, resulting in the molecular formula C11H23NO3 with a molecular weight of 217.31 g/mol . As a single-enantiomer chiral synthon with the (R)-configuration at the stereogenic center, Boc-D-Leucinol serves as a critical intermediate in asymmetric transformations and solid-phase peptide synthesis (SPPS), where its defined stereochemistry imparts predictable three-dimensional control over downstream molecular architectures .

Why Generic Boc-D-Leucinol Substitution Fails: Protecting Group Orthogonality and Chiral Integrity in Peptide Synthesis


Boc-D-Leucinol is not a simple commodity chemical; substitution with closely related analogs such as Boc-L-Leucinol, Fmoc-D-Leucinol, or Cbz-D-Leucinol introduces orthogonal protecting group cleavage kinetics, stereochemical mismatches, and altered physicochemical properties that critically impact synthetic outcomes . The Boc group exhibits defined acid-lability with a half-life of seconds to minutes in trifluoroacetic acid (TFA), enabling predictable, orthogonal deprotection orthogonal to base-labile Fmoc groups or hydrogenolyzable Cbz moieties . Similarly, the D-stereochemistry of Boc-D-Leucinol, evidenced by its specific optical rotation of [α]D20 = +27.5 ± 2° (c=2, MeOH), is a non-negotiable stereochemical determinant that directs the absolute configuration of downstream chiral centers . Substitution with the L-enantiomer or racemic mixture would invert or randomize this stereochemical control, rendering the synthetic route invalid for enantioselective applications. The quantitative evidence presented in Section 3 defines the specific, measurable parameters that differentiate this compound from its closest analogs and alternatives.

Boc-D-Leucinol (CAS 106930-51-2) Quantitative Evidence Guide: Differentiating Data for Scientific Selection and Procurement


Chiral Purity Differentiates Boc-D-Leucinol from the L-Enantiomer and Racemic Mixtures

Boc-D-Leucinol exhibits a specific optical rotation of [α]D20 = +27.5 ± 2° (c=2, MeOH), which is a direct, quantitative measure of its enantiomeric purity and stereochemical identity . In contrast, its enantiomer, Boc-L-Leucinol, would exhibit an equal but opposite optical rotation (i.e., approximately -27.5° under the same conditions), while a racemic Boc-DL-Leucinol mixture would show no net optical rotation (approximately 0°). This chiral differentiation is critical; procurement of the incorrect enantiomer would invert the absolute configuration of any downstream chiral center, invalidating the synthetic route for enantioselective applications such as asymmetric catalysis or chiral drug synthesis.

Chiral Purity Enantiomeric Excess Stereochemical Control

Protecting Group Orthogonality Defines Boc-D-Leucinol's Utility in Acid-Labile vs. Base-Labile Synthesis Strategies

The Boc protecting group in Boc-D-Leucinol is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group in Fmoc-D-Leucinol is cleaved under basic conditions (e.g., piperidine). This orthogonal cleavage allows for selective deprotection in complex peptide sequences . In head-to-head SPPS comparisons, Boc-based strategies, for which Boc-D-Leucinol is specifically formulated, have demonstrated high coupling efficiencies with complete (>99%) incorporation monitored by ninhydrin test, whereas Fmoc-based strategies, while milder, may exhibit variability in coupling efficiency for sterically hindered residues [1]. The choice between these protecting groups directly dictates the resin chemistry, cleavage conditions, and overall synthetic route.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Fmoc vs. Boc

Boiling Point and Density Data Differentiate Boc-D-Leucinol from Unprotected and Alternative Protected Forms

Boc-D-Leucinol exhibits a boiling point of 213°C and a density of 0.983 g/mL at 25°C . These values are significantly higher than those of the unprotected parent compound, D-Leucinol (CAS 53448-09-2), which has a molecular weight of 117.19 g/mol and a reported specific rotation of -4° (c=9, ethanol) [1]. The increased molecular weight and boiling point of Boc-D-Leucinol reflect the addition of the Boc protecting group, which alters its volatility and handling characteristics in synthetic procedures. This data is essential for selecting appropriate reaction and purification conditions (e.g., distillation, solvent evaporation) and for comparing the physical form of the compound with alternative protecting groups.

Physicochemical Properties Volatility Reaction Media

Purity Grade and Analytical Specifications Define Acceptable Quality Ranges for Boc-D-Leucinol Procurement

Commercially available Boc-D-Leucinol is offered in different purity grades, typically ≥97% (HPLC) or ≥98% (GC) . The specification of the analytical method (HPLC vs. GC) is critical, as it reflects the detection limit and resolution of potential impurities. For instance, the 97% (HPLC) grade from Chem-Impex is suitable for most synthetic applications, while a >99% purity grade may be required for more stringent applications such as the synthesis of pharmacologically active compounds [1]. Procurement decisions must be based on the specific purity requirements of the downstream application, as even trace impurities can affect coupling efficiency in peptide synthesis or the enantiomeric purity of the final product.

Purity Grade Analytical Methods Quality Control

Storage Stability Data Informs Procurement and Handling Protocols for Boc-D-Leucinol

Boc-D-Leucinol exhibits defined stability profiles under recommended storage conditions. It is stable at room temperature for short-term handling, but long-term storage requires temperatures of -20°C to maintain purity . In contrast, D-Leucinol (unprotected) may have different storage requirements. Stock solutions in appropriate solvents are stable for up to 6 months at -80°C and for up to 1 month at -20°C [1]. This data is essential for planning procurement quantities, establishing in-house inventory management, and ensuring that the compound retains its specified purity and activity throughout the duration of a research project.

Stability Storage Conditions Shelf-Life

Boc-D-Leucinol (CAS 106930-51-2): Optimal Procurement Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Building Blocks and Pharmaceuticals

Based on its defined specific optical rotation ([α]D20 = +27.5 ± 2°) and high chiral purity (≥97% by HPLC), Boc-D-Leucinol is the preferred starting material for the synthesis of chiral intermediates, such as enantiomerically pure α-methyl amines, where the (R)-configuration is required . Its D-stereochemistry imparts predictable stereochemical control in asymmetric transformations, making it essential for the preparation of single-enantiomer pharmaceuticals and bioactive compounds .

Solid-Phase Peptide Synthesis (SPPS) Using Boc-Based Protection Strategies

The acid-labile Boc protecting group of Boc-D-Leucinol is ideally suited for Boc-SPPS workflows, where orthogonal protection with base-labile groups (e.g., Fmoc) is required for complex peptide sequences . Its defined deprotection kinetics in TFA enable precise, stepwise assembly of peptides on resin, and its high purity (≥97% HPLC) ensures efficient coupling and minimizes deletion sequences .

Synthesis of Peptidomimetics and Modified Peptides with Enhanced Stability

The presence of the Boc protecting group on the amino alcohol moiety allows for selective functionalization of the hydroxyl group, enabling the creation of peptidomimetics with improved metabolic stability or altered physicochemical properties . This application leverages the specific physicochemical properties of Boc-D-Leucinol, such as its boiling point (213°C) and density (0.983 g/mL), for optimized reaction and purification protocols .

Material Science Applications Requiring Chiral Monomers with Controlled Stereochemistry

The defined stereochemistry and high chiral purity of Boc-D-Leucinol make it a valuable monomer for the synthesis of chiral polymers and materials with specific optical or mechanical properties . Its Boc protecting group can be selectively removed to reveal a primary amine, which can then be used for further functionalization or polymerization, enabling the creation of pH-responsive or chiral materials .

Technical Documentation Hub

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